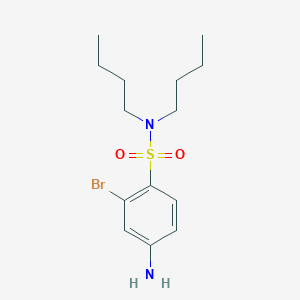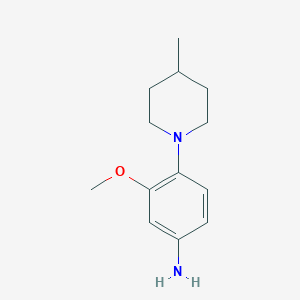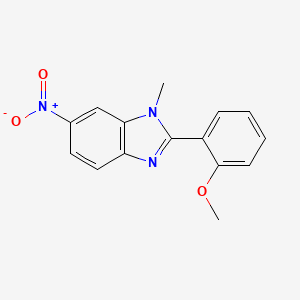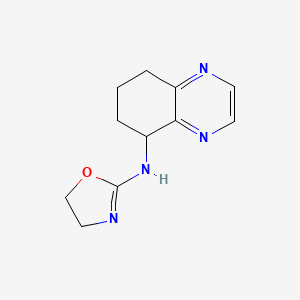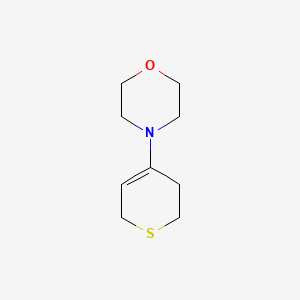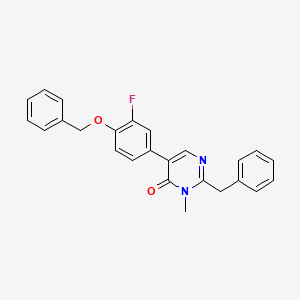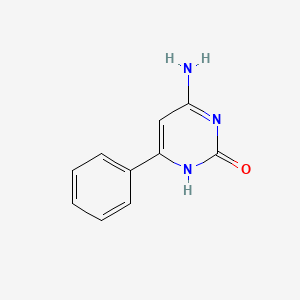
6-Phenylcytosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylcytosin is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of cytosine, a nucleobase found in DNA and RNA, with a phenyl group attached to its structure. This modification imparts distinct properties to the compound, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylcytosin typically involves the introduction of a phenyl group to the cytosine molecule. One common method is the nucleophilic aromatic substitution reaction, where cytosine is reacted with a phenyl halide in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylcytosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of phenylcytosine derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenylcytosine analogs.
Substitution: The phenyl group in this compound can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenyl halides, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Applications De Recherche Scientifique
6-Phenylcytosin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modifying nucleic acids and its effects on genetic expression.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of genetic disorders and cancers.
Industry: this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Phenylcytosin involves its interaction with nucleic acids and proteins. The phenyl group attached to the cytosine base can influence the compound’s binding affinity to DNA and RNA, potentially altering genetic expression and protein synthesis. The molecular targets and pathways involved in these processes are subjects of ongoing research, with studies focusing on the compound’s effects on cellular signaling and gene regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: An amino acid with a phenyl group, used in protein synthesis.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with a phenyl group.
Phenylhydrazine: A reagent used in organic synthesis with a phenyl group.
Uniqueness of 6-Phenylcytosin
This compound is unique due to its specific modification of the cytosine base, which imparts distinct properties not found in other phenyl-containing compounds. Its ability to interact with nucleic acids and influence genetic expression sets it apart from other similar compounds, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
4-amino-6-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-6-8(12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
Clé InChI |
ZBBJKFYIIRHYGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



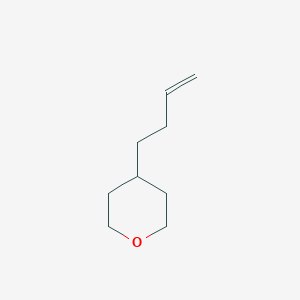

![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
